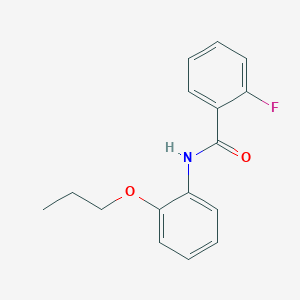
2-fluoro-N-(2-propoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-propoxyphenyl)benzamide, also known as FPBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FPBA belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 2-fluoro-N-(2-propoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in biological processes. For example, this compound derivatives have been reported to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histone proteins. This, in turn, leads to changes in gene expression and can result in the inhibition of cancer cell growth. Similarly, this compound derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects, depending on the specific compound and target enzyme. For example, this compound derivatives that inhibit HDACs have been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy. On the other hand, this compound derivatives that inhibit COX-2 have been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-N-(2-propoxyphenyl)benzamide and its derivatives have several advantages for lab experiments, including their synthetic accessibility, structural versatility, and potential for targeting specific enzymes or receptors. However, there are also some limitations to consider, such as their potential toxicity, low solubility, and lack of selectivity for specific targets. Moreover, the biological effects of this compound derivatives may vary depending on the specific compound and target enzyme, which can complicate their use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-fluoro-N-(2-propoxyphenyl)benzamide and its derivatives, including the design and synthesis of more potent and selective compounds, the elucidation of their mechanism of action, and the evaluation of their therapeutic potential in animal models and clinical trials. Moreover, the development of new methods for the synthesis and purification of this compound derivatives could facilitate their use in drug discovery and development. Overall, this compound and its derivatives represent a promising class of compounds for the development of new drugs targeting various diseases.
Synthesemethoden
2-fluoro-N-(2-propoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzoyl chloride with 2-propoxyaniline in the presence of a base, followed by acylation with propionyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(2-propoxyphenyl)benzamide has been studied for its potential applications in drug discovery and development, particularly as a scaffold for the design of new drugs targeting various diseases. Several studies have reported the synthesis and evaluation of this compound derivatives as inhibitors of enzymes involved in cancer, inflammation, and neurological disorders. For instance, this compound derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and other diseases. Moreover, this compound derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
2-fluoro-N-(2-propoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKGDLNXNVPYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
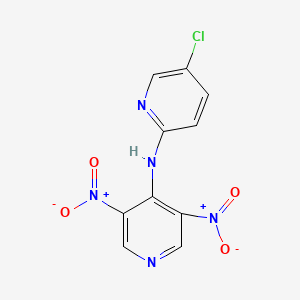
![5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054849.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5054861.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5054869.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)

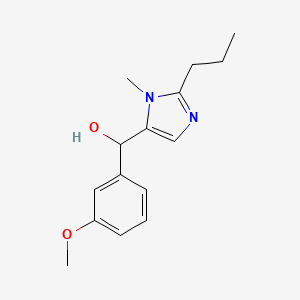
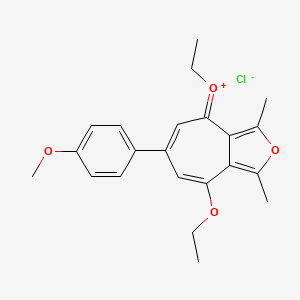
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5054890.png)
![2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5054899.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5054905.png)
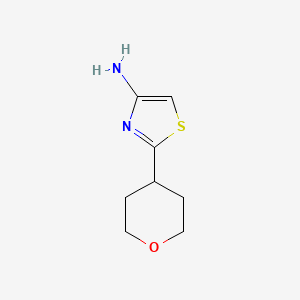
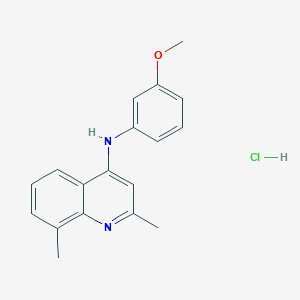
![5-({2-[(2,4-dichlorobenzyl)oxy]-1-naphthyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5054920.png)
